



Core Function: A Selective Initiator Caspase Inhibitor

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Compound of Interest		
Compound Name:	Z-LEHD-fmk	
Cat. No.:	B1684404	Get Quote

Z-LEHD-fmk is a potent, cell-permeable, and irreversible inhibitor of caspase-9.[1][2] It belongs to a class of peptide-based inhibitors where the peptide sequence, LEHD (Leu-Glu-His-Asp), mimics the preferred recognition site of caspase-9. Caspases are a family of cysteine-aspartic proteases crucial for the regulation of apoptosis (programmed cell death) and inflammation. They are categorized as initiator caspases (e.g., caspase-8, caspase-9), which activate downstream signals, and executioner or effector caspases (e.g., caspase-3, caspase-7), which dismantle the cell.[3]

Z-LEHD-fmk's primary function is to selectively target and inactivate caspase-9, a key initiator caspase in the intrinsic or mitochondrial pathway of apoptosis.[3][4] This specificity makes it an invaluable tool for researchers studying the mechanisms of apoptosis, particularly for delineating the roles of the intrinsic pathway versus the extrinsic (death receptor-mediated) pathway. Its application extends to neuroprotective studies and cancer research, where it can be used to prevent cell death or to understand how cancer cells evade apoptosis.[2][4]

Mechanism of Action

The inhibitory activity of **Z-LEHD-fmk** is conferred by its specific chemical structure, which comprises three key components:

 N-terminal Benzyloxycarbonyl (Z) group: This modification enhances the molecule's lipophilicity, which significantly improves its ability to permeate cell membranes and act on intracellular targets.[5]



- Tetrapeptide Sequence (LEHD): This sequence is recognized by the substrate-binding pocket of caspase-9. Caspases achieve substrate specificity by recognizing distinct four-amino-acid sequences. The LEHD sequence is preferentially cleaved by caspase-9.[6]
- C-terminal Fluoromethyl Ketone (FMK) group: This reactive group is the key to the inhibitor's irreversible action. After the peptide sequence guides the inhibitor to the enzyme's active site, the FMK group forms a stable, covalent thioether bond with the cysteine residue in the catalytic site of caspase-9. This covalent modification permanently inactivates the enzyme.[5]

This mechanism makes **Z-LEHD-fmk** a competitive and irreversible inhibitor.[1]

Signaling Pathway: Inhibition of the Intrinsic Apoptotic Cascade

Caspase-9 is the apical protease in the intrinsic apoptosis pathway, which is triggered by intracellular stress signals such as DNA damage, oxidative stress, or growth factor withdrawal. These stressors lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol.[5][7]

Once in the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor 1 (Apaf-1). [8] This binding event triggers the oligomerization of Apaf-1 into a large, heptameric protein complex known as the apoptosome.[7] The apoptosome then recruits pro-caspase-9 molecules, the inactive zymogen form of the enzyme.[3] Proximity-induced dimerization within the apoptosome complex leads to the activation of caspase-9 through autocatalytic cleavage. [8]

Active caspase-9 then proceeds to activate the downstream executioner caspases, primarily caspase-3 and caspase-7, by cleaving their inactive pro-forms.[9] These executioner caspases are responsible for the systematic dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. [6]

Z-LEHD-fmk intervenes at a critical juncture in this cascade by directly binding to and inactivating caspase-9, thereby preventing the activation of downstream executioner caspases and halting the apoptotic process.[2]



Caption: Intrinsic apoptosis pathway showing inhibition by **Z-LEHD-fmk**.

Quantitative Data: Inhibitor Specificity

While **Z-LEHD-fmk** is primarily known as a caspase-9 inhibitor, it is crucial for researchers to understand its specificity profile, as cross-reactivity with other caspases can occur. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.

Caspase Target	Reported IC50 Value	Reference Compound
Caspase-9	1.5 μΜ	Z-LEHD-fmk
Caspase-8	1.0 μΜ	Z-LEHD-fmk
Caspase-10	3.59 μΜ	Z-LEHD-fmk
Caspase-9	49.2 nM	Ac-LEHD-CHO

Table compiled from data in multiple sources.[10][11] Note: The reported IC50 values can vary between studies depending on the assay conditions, enzyme and substrate concentrations, and purity of the reagents. Ac-LEHD-CHO is a related aldehyde inhibitor shown for comparison of potency.

Experimental Protocols and Workflow

Z-LEHD-fmk is widely used in cell-based assays to determine if an apoptotic stimulus acts through the caspase-9-dependent intrinsic pathway.

General Protocol: In Vitro Inhibition of Apoptosis

This protocol provides a general framework for using **Z-LEHD-fmk** to inhibit apoptosis induced by a substance (e.g., TRAIL, etoposide) in a cultured cell line.

- Cell Culture: Plate cells (e.g., HCT116, Jurkat) at an appropriate density in a multi-well plate and allow them to adhere overnight under standard culture conditions (e.g., 37°C, 5% CO2).
- Inhibitor Preparation: Reconstitute lyophilized **Z-LEHD-fmk** in sterile DMSO to create a concentrated stock solution (e.g., 10-20 mM).[12] Store aliquots at -20°C.[12] Immediately before use, dilute the stock solution in fresh culture medium to the desired working



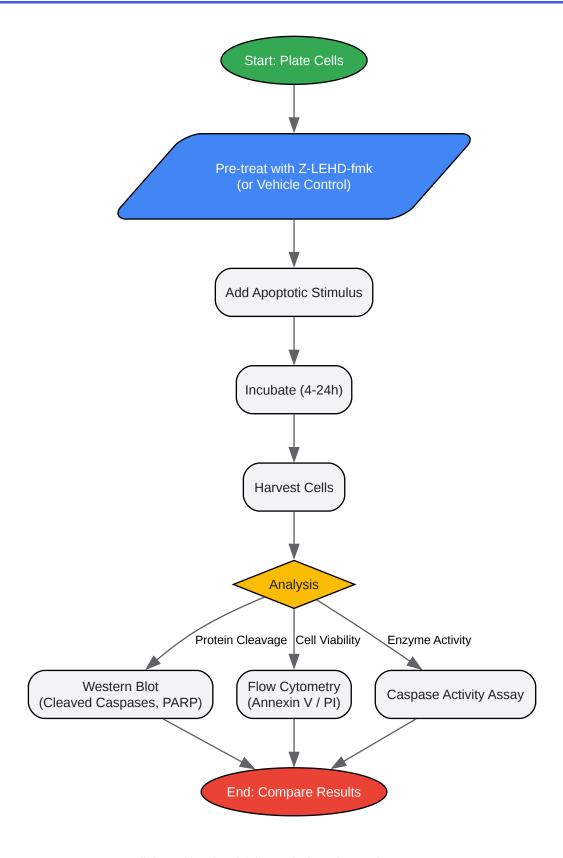
concentration. Note: The final DMSO concentration should not exceed 0.2% to avoid solvent-induced cytotoxicity.[12]

- Inhibitor Pre-treatment: Remove the culture medium from the cells and replace it with medium containing Z-LEHD-fmk at the desired final concentration (a typical starting concentration is 20 μM).[1][2] Include a vehicle control (medium with the same final concentration of DMSO but no inhibitor). Incubate the cells for a pre-treatment period, typically 30 minutes to 2 hours, to allow for cell penetration.[1][2]
- Apoptosis Induction: Add the apoptotic stimulus (e.g., TRAIL at 50 ng/ml) directly to the wells
 containing the inhibitor or vehicle control.[1] Also include a positive control (stimulus only)
 and a negative control (cells with no treatment).
- Incubation: Incubate the plate for a period sufficient to induce apoptosis, which can range from 4 to 24 hours depending on the cell type and stimulus.
- Apoptosis Measurement: Harvest the cells and assess apoptosis using a suitable method:
 - Western Blotting: Analyze cell lysates for the cleavage of caspase-9, caspase-3, and PARP. Inhibition by **Z-LEHD-fmk** should reduce or eliminate the appearance of the cleaved forms of these proteins.
 - Annexin V/Propidium Iodide Staining: Use flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (Propidium Iodide positive) cells.
 - Caspase Activity Assay: Measure the enzymatic activity of caspase-3/7 or caspase-9 in cell lysates using a fluorogenic or colorimetric substrate (e.g., Ac-DEVD-pNA).

Experimental Workflow Diagram

The following diagram illustrates the logical flow of a typical apoptosis inhibition experiment using **Z-LEHD-fmk**.





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Caption: Workflow for an in vitro apoptosis inhibition experiment.



Conclusion

Z-LEHD-fmk is a specific, irreversible inhibitor of caspase-9, the initiator caspase of the intrinsic apoptosis pathway. Its ability to permeate cells and selectively block this critical node in the cell death machinery has established it as an essential pharmacological tool. For researchers in apoptosis, neuroscience, and oncology, **Z-LEHD-fmk** provides a reliable method for investigating the functional role of the mitochondrial pathway in various physiological and pathological contexts. Proper experimental design, including appropriate controls and concentration titration, is critical for obtaining clear and interpretable results.

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